Hydralazine
Overview
Description
Mechanism of Action
Target of Action
Hydralazine primarily targets the vascular smooth muscle cells in the body . These cells play a crucial role in the regulation of vascular tone and blood pressure.
Mode of Action
This compound is a direct-acting peripheral arteriolar vasodilator . It works by relaxing the vascular smooth muscle cells, leading to the dilation of blood vessels . This dilation allows blood to flow more easily through the vessels, which in turn lowers blood pressure .
Biochemical Pathways
This compound has been found to activate the Nrf2-ARE signaling pathway , which is involved in the expression of antioxidant response element (ARE)-driven antioxidative genes . This activation can protect against oxidative stress, which is implicated in various pathological conditions including hypertension and heart failure . Additionally, this compound has been reported to inhibit the activity of prolyl hydroxylase (PHD), leading to the activation of the hypoxia-inducible factor (HIF) pathway .
Pharmacokinetics
This compound is rapidly absorbed following oral administration and is well absorbed from intramuscular sites . Its bioavailability ranges from 26% to 50% . The drug is widely distributed in the body and is mostly metabolized by the gastrointestinal mucosa and liver by N-acetyltransferase . The rate of acetylation is genetically determined, with slow acetylators having increased this compound levels and increased risk of toxicity, while fast acetylators have decreased this compound levels and decreased response . The half-life of this compound is between 2 to 8 hours , and it is excreted in the urine .
Result of Action
The primary result of this compound’s action is a decrease in systemic vascular resistance, leading to a reduction in blood pressure . This makes it effective in the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the sympathetic stimulation elicited by this compound may increase heart rate and cardiac output, and in people with coronary artery disease, it may cause angina pectoris or myocardial infarction . This compound may also increase plasma renin concentration, resulting in fluid retention . To prevent these undesirable side effects, this compound is usually prescribed in combination with a beta blocker and a diuretic .
Biochemical Analysis
Biochemical Properties
Hydralazine is a hydrazine derivative vasodilator . It interacts with various biomolecules, primarily in the cardiovascular system.
Cellular Effects
This compound exerts its effects on various types of cells, primarily vascular smooth muscle cells. It reduces peripheral resistance by directly relaxing the smooth muscle cell layer in arterial vessels . This leads to a decrease in blood pressure. In addition to its vasodilatory effects, this compound has been shown to exert antioxidative, anti-apoptotic, and HIF-1α stabilization effects for angiogenesis and vascular protection .
Molecular Mechanism
This compound’s molecular mechanism of action involves direct vasodilation of arterioles, with little effect on veins .
Temporal Effects in Laboratory Settings
This compound is unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C . After oral administration, this compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The effects of this compound are short-lasting, necessitating a four-times daily dosing regimen .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For dogs, the dosage ranges from 0.5–3 mg/kg orally every 8–12 hours, starting at a low dose and increasing if necessary . For cats, the dosage ranges from 2.5–10 mg/cat orally every 12 hours, also starting at a low dose and titrating upwards cautiously if necessary .
Metabolic Pathways
This compound is primarily metabolized in the liver. Several metabolic pathways have been discovered for this compound, including hydroxylation and glucuronidation, while N-acetylation by N-acetyltransferase (NAT) enzyme is considered a minor metabolic trail .
Transport and Distribution
This compound is widely distributed in the body after administration . It is mostly metabolized by the gastrointestinal mucosa and liver by N-acetyltransferase .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with the smooth muscle cells of the arterial vessels
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydralazine can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced by reacting phthalic anhydride with hydrazine hydrate in the presence of a catalyst . The reaction mixture is then purified through crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydralazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: This compound can undergo substitution reactions with various electrophiles to form substituted this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phthalazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Hydralazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydralazine is often compared with other antihypertensive agents such as lisinopril and amlodipine .
Lisinopril: An angiotensin-converting enzyme inhibitor that lowers blood pressure by inhibiting the conversion of angiotensin I to angiotensin II.
Amlodipine: A calcium channel blocker that lowers blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells.
Uniqueness of this compound
This compound is unique in its direct action on the smooth muscle of the arterial bed, leading to vasodilation without significant postural hypotension . Unlike lisinopril and amlodipine, this compound is particularly useful in treating severe hypertension and heart failure in specific populations, such as those of African descent .
List of Similar Compounds
- Lisinopril
- Amlodipine
- Propranolol (when used in combination with this compound)
- Isosorbide dinitrate (when used in combination with this compound)
Properties
IUPAC Name |
phthalazin-1-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTUSVTUFVMDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
304-20-1 (mono-hydrochloride) | |
Record name | Hydralazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023129 | |
Record name | Hydralazine | |
Source | EPA DSSTox | |
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Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
<1mg/mL, 2.61e+00 g/L | |
Record name | Hydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01275 | |
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Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Hydralazine may interfere with calcium transport in vascular smooth muscle by an unknown mechanism to relax arteriolar smooth muscle and lower blood pressure. The interference with calcium transport may be by preventing influx of calcium into cells, preventing calcium release from intracellular compartments, directly acting on actin and myosin, or a combination of these actions. This decrease in vascular resistance leads to increased heart rate, stroke volume, and cardiac output. Hydralazine also competes with protocollagen prolyl hydroxylase (CPH) for free iron. This competition inhibits CPH mediated hydroxylation of HIF-1α, preventing the degradation of HIF-1α. Induction of HIF-1α and VEGF promote proliferation of endothelial cells and angiogenesis. | |
Record name | Hydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01275 | |
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CAS No. |
86-54-4 | |
Record name | Hydralazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydralazine [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |
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Record name | Hydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01275 | |
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Record name | Hydralazine | |
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Record name | Hydralazine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | HYDRALAZINE | |
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Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |
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Melting Point |
172-173 °C, 172 - 173 °C | |
Record name | Hydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01275 | |
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Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hydralazine?
A1: While the exact mechanism remains uncertain, this compound is described as a vasodilator, primarily acting on arterioles to relax smooth muscle and reduce systemic vascular resistance. [] Research suggests it may achieve this by activating guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP). []
Q2: How does this compound's action differ from that of nitrates like Isosorbide dinitrate?
A2: While both are vasodilators, Isosorbide dinitrate predominantly acts on veins, while this compound primarily affects arteries. [] This difference is often described as "balanced vasodilation" when used in combination therapy. []
Q3: Does this compound directly dilate blood vessels at clinically relevant concentrations?
A3: Studies on human blood vessels show that this compound exhibits only modest vasodilator action at therapeutic concentrations (0.1–1 µmol/L), suggesting its clinical benefits may not solely rely on direct vasodilation. []
Q4: How does this compound impact vascular superoxide production?
A4: Research demonstrates that this compound significantly reduces basal superoxide production in both internal mammary arteries and saphenous veins. [] It also inhibits Angiotensin II-mediated superoxide production, potentially by interacting with the NAD(P)H oxidase enzyme group. [, ]
Q5: What is the significance of this compound's effect on superoxide production?
A5: By reducing superoxide, this compound may enhance nitric oxide (NO)-mediated vasodilation and potentially contribute to preventing nitrate tolerance. [] This effect could be crucial for the observed clinical benefits of its combination with Isosorbide dinitrate. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol.
Q7: How does acetylator phenotype influence this compound's pharmacokinetics?
A7: Plasma concentrations of this compound after a standard oral dose are significantly lower in rapid acetylators compared to slow acetylators. [] This difference stems from the faster metabolism of this compound in rapid acetylators. []
Q8: Does acetylator phenotype impact the blood pressure-lowering effect of this compound?
A8: Yes, slow acetylators generally exhibit a more pronounced fall in blood pressure compared to rapid acetylators due to differences in this compound's bioavailability and half-life between the two phenotypes. []
Q9: Does this compound exhibit a prolonged antihypertensive effect despite its short half-life?
A9: Yes, the duration of the hypotensive effect extends beyond what plasma concentration data would suggest. This prolonged action is attributed to the binding of this compound to arteriolar muscle walls. []
Q10: What is the significance of this compound pyruvic acid hydrazone in this compound's pharmacology?
A10: this compound pyruvic acid hydrazone is a major plasma metabolite of this compound in humans. While its exact contribution remains to be fully elucidated, some studies suggest it might possess cardiovascular activity and potentially contribute to the prolonged antihypertensive effects of this compound. []
Q11: How does this compound impact hemodynamics in infants with large ventricular septal defects (VSD)?
A11: Acute administration of this compound in infants with large VSDs significantly increases systemic blood flow and decreases both the pulmonary-to-systemic flow ratio and the absolute left-to-right shunt. These effects are primarily attributed to a decrease in systemic resistance caused by this compound. []
Q12: Does this compound exhibit differential effects on blood vessels from various organs?
A12: Studies in awake dogs reveal that this compound does not produce uniform vasodilation across all organs. While it vasodilates coronary, skeletal muscle, splanchnic, and renal circulations in normal conditions, this response can be altered by pretreatment with drugs like indomethacin and propranolol. []
Q13: How does this compound affect coronary blood flow and myocardial energetics in congestive heart failure?
A13: In patients with non-ischemic congestive heart failure, this compound increases coronary blood flow and reduces coronary vascular resistance. While it also increases myocardial oxygen consumption, it simultaneously improves the myocardial oxygen supply-demand ratio by decreasing the arterial-coronary sinus oxygen difference and myocardial oxygen extraction ratio. []
Q14: How does this compound affect interstitial fluid pressure (IFP) in tumors?
A14: Studies using a mouse tumor model demonstrate that this compound significantly reduces tumor IFP without affecting IFP in surrounding normal tissue. This effect is attributed to this compound's vasodilatory action and may have implications for improving drug delivery to solid tumors. []
Q15: Does this compound interact with pyridoxal (Vitamin B6)?
A15: Yes, research suggests that part of this compound's hypotensive effect might be linked to its interaction with pyridoxal. This interaction potentially interferes with pyridoxal's role in calcium and/or sodium transport into vascular smooth muscle. []
Q16: Can this compound impact tumor response to hyperthermia?
A16: Studies in a mouse mammary carcinoma model show that this compound enhances tumor damage induced by hyperthermia. This sensitization is likely due to increased tumor hypoxia resulting from reduced tumor blood perfusion caused by this compound. []
Q17: Does this compound affect sympathetic nerve terminals?
A17: Research in rat tail arteries indicates that this compound, in addition to its effects on vascular smooth muscle, significantly affects sympathetic nerve terminals by reducing stimulation-induced noradrenaline overflow. []
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